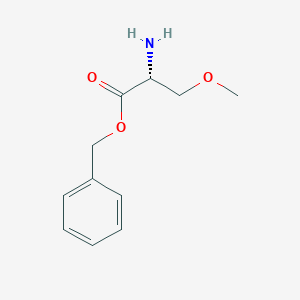

O-methyl-D-serine benzyl ester

Description

Context within the Field of Chiral Amino Acid Derivatives

Chiral amino acid derivatives are fundamental components in modern organic and medicinal chemistry. They serve as versatile building blocks, or "chirons," providing a readily available source of stereochemical complexity for the synthesis of enantiomerically pure target molecules. The specific three-dimensional arrangement of atoms in these derivatives is critical, as the biological activity of many pharmaceuticals is highly dependent on their stereochemistry.

O-methyl-D-serine benzyl (B1604629) ester fits into this context as a doubly protected derivative of D-serine. The benzyl ester group is a common protecting group for carboxylic acids in peptide synthesis because it is stable under various reaction conditions but can be readily removed when needed, often through hydrogenolysis. mdpi.com The methylation of the side-chain hydroxyl group eliminates its ability to form hydrogen bonds, which alters properties such as solubility and potential binding interactions compared to its parent amino acid, D-serine. smolecule.com This protection strategy allows chemists to perform reactions on the amino group of the molecule without interference from the other functional groups, making it a precisely controlled component in multi-step synthetic pathways.

Foundational Role in Complex Molecular Synthesis

The primary role of O-methyl-D-serine benzyl ester in academic and industrial research is as a crucial intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals. Its structure is tailored to serve as a key precursor in multi-step reaction sequences where maintaining chiral integrity is paramount.

A significant application of this compound is in the synthesis of the anti-epileptic drug Lacosamide. researchgate.net Research and patents describe processes where O-methyl-D,L-serine benzyl ester (a racemic mixture) is used as the starting material for chiral resolution. google.com In one documented procedure, the racemic benzyl ester is treated with a chiral acid, such as N-acetyl-L-methionine, in a process known as diastereomeric salt formation. This allows for the separation of the desired D-enantiomer from the unwanted L-enantiomer. google.com Once the optically pure O-methyl-D-serine derivative is isolated, the benzyl ester can be removed and the molecule further modified in subsequent steps to yield the final Lacosamide product. google.com This highlights the compound's foundational role as a building block that carries the necessary chiral information through a synthetic route.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | smolecule.comnih.gov |

| Molecular Weight | 209.24 g/mol | smolecule.comnih.gov |

| Appearance | Pale yellow liquid (for D,L mixture) | google.com |

Synthetic Applications of this compound

| Application Area | Role of Compound | Example | Source(s) |

| Pharmaceutical Synthesis | Chiral Intermediate | Serves as a precursor in the synthesis of the anti-epilepsy drug Lacosamide. | researchgate.netgoogle.com |

| Chiral Resolution | Substrate | Used as a racemic mixture (O-methyl-D,L-serine benzyl ester) for separation into pure enantiomers via diastereomeric salt formation. | google.com |

| Asymmetric Synthesis | Building Block | Facilitates asymmetric Michael α-amination reactions when used with chiral organocatalysts. | smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-3-methoxypropanoate |

InChI |

InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 |

InChI Key |

PLGIWPZJAPVLTD-SNVBAGLBSA-N |

Isomeric SMILES |

COC[C@H](C(=O)OCC1=CC=CC=C1)N |

Canonical SMILES |

COCC(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Methyl D Serine Benzyl Ester

De Novo Synthesis Pathways

De novo synthesis offers a versatile approach to constructing complex molecules like O-methyl-D-serine benzyl (B1604629) ester from simpler, readily available starting materials. nih.govnih.gov These pathways allow for precise control over stereochemistry and functional group installation, which is paramount for producing enantiomerically pure products.

Esterification Reactions for Benzyl Ester Formation

The introduction of the benzyl ester group serves to protect the carboxylic acid functionality of the D-serine backbone during subsequent synthetic steps. This transformation is typically achieved through esterification reactions, with acid catalysis being a common and effective strategy.

Acid-catalyzed esterification is a well-established method for the formation of benzyl esters from carboxylic acids. google.com This reaction typically involves heating the amino acid with benzyl alcohol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

Commonly employed acid catalysts include p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl). google.com For instance, the reaction of D-serine with benzyl alcohol in the presence of TsOH can yield the corresponding D-serine benzyl ester tosylate. The use of such catalysts is crucial for achieving reasonable reaction rates and yields, as the esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. acs.org

Table 1: Acid Catalysts for Benzylation

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Refluxing cyclohexane (B81311) | |

| Hydrochloric acid (HCl) | Acidic conditions | google.com |

The choice of solvent plays a critical role in the efficiency of esterification reactions. acs.orgnih.gov The solvent must be able to dissolve the reactants and facilitate the reaction while not interfering with the desired chemical transformation. For acid-catalyzed benzylation, non-polar aprotic solvents are often favored to drive the reaction equilibrium towards the product by allowing for the removal of water, a byproduct of the reaction.

Toluene (B28343) and trifluorotoluene are suitable solvents for many benzylation reactions. beilstein-journals.org While toluene is a common and cost-effective choice, trifluorotoluene can be advantageous in cases where the substrate has limited reactivity in toluene. beilstein-journals.org The selection of the appropriate solvent is a key consideration for optimizing the yield and purity of the desired benzyl ester.

Table 2: Solvents for Esterification Reactions

| Solvent | Properties | Application Notes | Reference |

|---|---|---|---|

| Toluene | Non-polar, aprotic | Common solvent for benzylation. | beilstein-journals.org |

| Trifluorotoluene | Higher dipole moment than toluene | Can improve reactivity for certain substrates. | beilstein-journals.org |

| n-Hexane | Non-polar, aprotic | Used in enzymatic esterification studies. | researchgate.net |

| n-Dodecane | Non-polar, aprotic | Tested in enzymatic esterification. | researchgate.net |

O-Methylation of the Hydroxyl Group

Following the protection of the carboxylic acid as a benzyl ester, the next critical step is the methylation of the hydroxyl group of the serine side chain. This transformation must be performed regioselectively to avoid undesired methylation of the amino group.

Achieving regioselective O-methylation requires careful selection of reagents and reaction conditions to favor the reaction at the hydroxyl group over the amino group. One common strategy involves the use of a protecting group for the amine function, such as the tert-butyloxycarbonyl (Boc) group, prior to methylation. medchemexpress.com

Another approach involves the use of specific methylating agents and conditions that inherently favor O-alkylation. For example, photoinduced decarboxylative radical reactions have been explored for the O-alkylation of serine derivatives under mild conditions, which can help preserve the stereochemistry of the chiral center. researchgate.netnih.gov The use of stannous chloride as a catalyst with diazomethane (B1218177) has also been shown to achieve regioselective 2'- and 3'-O-alkylation in nucleoside chemistry, a principle that can be adapted to amino acid derivatization. nih.gov

Various catalyst systems have been developed to facilitate the O-methylation of alcohols. In the context of serine derivatives, these catalysts are crucial for achieving high yields and selectivity.

Silver oxide (Ag₂O) in combination with methyl iodide is a classic and effective method for the O-methylation of hydroxyl groups. For instance, the reaction of a suitably protected serine derivative with methyl iodide and silver oxide in a solvent like dimethylformamide (DMF) can yield the desired O-methylated product. Palladium-based catalysts, such as Pd/C, have also been employed for the methylation of amines and amino acids using methanol (B129727) as the methylating agent under hydrogen gas. researchgate.net More recently, "green" methylating agents like dimethyl carbonate have been investigated in conjunction with acid catalysts for the methylation of amino acids. researchgate.net

Table 3: Catalyst Systems for O-Methylation

| Catalyst System | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Silver(I) oxide | Methyl iodide, Ag₂O | Room temperature in DMF | |

| Palladium on Carbon | Pd/C, H₂ | Room temperature with methanol | researchgate.net |

| Acid Catalysis | Dimethyl carbonate, Acid | Varies with acid catalyst | researchgate.net |

| Stannous chloride | Diazomethane, SnCl₂ | Room temperature in DME | nih.gov |

Chiral Purity and Stereocontrol in Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of O-methyl-D-serine benzyl ester. Advanced synthetic strategies focus on both preserving the initial D-configuration and resolving any racemic mixtures that may form.

Strategies for Preserving D-Configuration

The preservation of the D-configuration during the synthesis of O-methyl-D-serine and its derivatives is a critical challenge, as racemization can occur at the α-carbon. Research into the synthesis of related compounds, such as the anti-epilepsy drug Lacosamide for which O-methyl-D-serine is an intermediate, highlights several effective strategies. researchgate.netgoogle.com One primary approach is the judicious use of protecting groups on the amine function. Masking the amino group, for instance by acetylation to form N-acetyl-D-serine derivatives, can significantly reduce the likelihood of racemization during subsequent reaction steps. google.com

The choice of reaction conditions, particularly temperature, is also crucial. It has been noted that elevated temperatures during certain steps, such as amidation reactions, can lead to a decrease in chiral purity. google.com Therefore, conducting reactions at lower temperatures, such as 0-5°C or room temperature, is often optimal for preserving the desired stereochemistry. google.com Some synthetic pathways are inherently complex and involve numerous protection and deprotection steps, which can increase the risk of racemization. google.com Simplified, more direct routes starting from D-serine are often preferred to maintain high enantiomeric excess. researchgate.netnih.gov

Resolution Techniques for Optically Active Forms

When a synthesis results in a racemic or partially racemic mixture of O-methyl-DL-serine, resolution techniques are employed to isolate the desired D-enantiomer. These methods separate enantiomers by converting them into diastereomers with distinct physical properties, allowing for their separation.

Diastereomeric Salt Formation: A common and effective method is the formation of diastereomeric salts using a chiral resolving agent. O-methyl-DL-serine can be resolved by reacting the racemic mixture with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different solubilities, enabling the separation of the desired salt through fractional crystallization. The pure enantiomer is then recovered by treating the isolated salt with a base.

Chemoenzymatic Resolution: An efficient chemoenzymatic method has been developed for producing enantiopure O-methyl-D-serine. researchgate.net This approach utilizes a dual-enzyme system for a dynamic kinetic resolution process. The system employs an α-amino-ε-caprolactam racemase to continuously convert the unwanted L-enantiomer into the D-enantiomer, and a D-stereospecific amino-acid amidase that selectively acts on the D-enantiomer. researchgate.net This technique can achieve very high yields (>98.5%) and excellent enantiomeric excess (>99.8%). researchgate.net

Interactive Table: Resolution Techniques for O-Methyl-Serine

| Resolution Method | Resolving Agent / Catalyst | Principle | Outcome/Purity | Source(s) |

|---|---|---|---|---|

| Diastereomeric Salt Formation | D-Tartaric Acid (with Salicylaldehyde) | Forms diastereomeric salts with different solubilities, allowing separation by crystallization. | High chiral purity (>99.9%) | google.com |

| Diastereomeric Salt Formation | N-Acetyl-D-phenylalanine or N-Acetyl-(R)-naphthylalanine | Forms diastereomeric salts that are separated by crystallization from a solvent like ethanol (B145695) or methanol/water. | High chiral purity (>95%) | google.com |

| Chemoenzymatic Dynamic Kinetic Resolution | α-amino-ε-caprolactam racemase and D-stereospecific amino-acid amidase | Racemization of the L-enantiomer to the D-form coupled with selective hydrolysis of the D-enantiomer's amide precursor. | Enantiopure O-methyl-D-serine (ee >99.8%) | researchgate.net |

Protecting Group Manipulations for this compound

The strategic use of protecting groups for the carboxyl and amino functionalities is fundamental in the synthesis involving this compound. These groups prevent unwanted side reactions and can be selectively removed under specific conditions.

Carboxyl Group Protection and Deprotection (Benzyl Ester)

The benzyl ester is a widely used protecting group for carboxylic acids in peptide and amino acid chemistry due to its stability and specific deprotection methods. vaia.compublish.csiro.au

The most common method for removing a benzyl ester protecting group is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst. pearson.com The process is highly efficient and typically proceeds under mild conditions, yielding the free carboxylic acid and toluene as the byproduct. vaia.comacsgcipr.org

Reaction Conditions:

Catalyst: Palladium on a solid support, such as activated carbon (Pd/C), is the most frequently used catalyst. commonorganicchemistry.compearson.com Palladium black is also effective. acsgcipr.org

Hydrogen Source: The reaction is typically carried out using hydrogen gas (H₂). commonorganicchemistry.com An alternative approach is transfer hydrogenation, which generates hydrogen in situ from a donor molecule. acsgcipr.org Common hydrogen donors include 1,4-cyclohexadiene, triethylsilane, and ammonium (B1175870) acetate (B1210297). acsgcipr.orgorganic-chemistry.org

Solvents: A range of polar solvents are suitable for hydrogenolysis, including methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc). commonorganicchemistry.com

Interactive Table: Common Conditions for Benzyl Ester Hydrogenolysis

| Component | Examples | Notes | Source(s) |

|---|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C), Palladium Black | Pd/C is the most common and commercially available catalyst. | commonorganicchemistry.comacsgcipr.org |

| Hydrogen Source | Hydrogen Gas (H₂), 1,4-Cyclohexadiene, Triethylsilane | H₂ gas is standard. Transfer hydrogenation avoids handling gaseous H₂. | commonorganicchemistry.comacsgcipr.orgorganic-chemistry.org |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran (THF) | Choice of solvent depends on substrate solubility and reaction conditions. | commonorganicchemistry.com |

| Products | Free Carboxylic Acid, Toluene | The reaction is clean, with toluene being the only major byproduct from the protecting group. | vaia.compearson.com |

While hydrogenolysis is a robust method, alternative, non-reductive techniques exist, such as using N-Bromosuccinimide under neutral conditions, which provides a complementary approach. thieme-connect.com

Amino Group Protection and Functionalization (e.g., Acetylation)

Protecting the amino group of this compound is essential to control its reactivity during subsequent synthetic steps. One of the most common functionalizations is N-acetylation.

The acetylation of the amino group to form an amide is a standard procedure in organic synthesis. orgoreview.com This transformation is often a key step in the synthesis of more complex molecules, such as Lacosamide. google.com The reaction typically involves treating the amino acid derivative with an acetylating agent.

Common Acetylating Agents and Conditions:

Acetic Anhydride (B1165640): A widely used and effective reagent for acetylation. orgoreview.com

Acetyl Chloride: Another common reagent for introducing the acetyl group.

Reaction Sequence: In multi-step syntheses, the timing of the acetylation is strategic. For instance, D-serine can be acetylated at the beginning of a synthetic sequence, followed by other modifications like O-methylation and amidation. google.com Alternatively, O-methyl-D-serine can be acetylated directly before subsequent coupling reactions. google.com The reaction is often performed in the presence of a base to neutralize the acid byproduct.

The N-acetyl group is generally stable, providing robust protection for the amino function throughout various synthetic transformations.

Chemoenzymatic and Biosynthetic Approaches to O-Methyl-D-Serine and its Esters

The synthesis of enantiomerically pure non-canonical amino acids such as O-methyl-D-serine and its derivatives is of significant interest, particularly due to their role as key intermediates in the production of pharmaceuticals. Chemoenzymatic and biosynthetic methods offer elegant solutions to the challenges of stereoselectivity and environmental impact associated with purely chemical syntheses. These approaches harness the specificity of enzymes to achieve high yields and optical purity.

A notable chemoenzymatic strategy for producing optically active O-methyl-D-serine has been developed, commencing from the inexpensive starting material acrylamide (B121943). This multi-step process culminates in a highly efficient enzymatic resolution. The initial chemical steps involve the bromination of acrylamide, followed by etherification and ammonolysis to produce a racemic mixture of O-methyl-serine amide. The crucial final step employs a dual-enzyme system to resolve this racemate. This system comprises an α-amino-ε-caprolactam racemase and a D-stereospecific amino-acid amidase. The racemase continuously converts the L-enantiomer of the amide into the D-enantiomer, while the D-amidase selectively hydrolyzes the D-amide to the desired O-methyl-D-serine. This dynamic kinetic resolution allows for a theoretical maximum yield of 100%, and in practice has achieved high yields with excellent enantiomeric excess. researchgate.net

In the realm of biosynthesis, the direct production of O-methyl-serine is exemplified by the biosynthetic pathway of kutznerides, which are antifungal and antimicrobial hexadepsipeptides containing an O-methyl-L-serine residue. nih.gov The O-methylation of L-serine in this pathway is catalyzed by the enzyme KtzH, which is a non-ribosomal peptide synthetase (NRPS) module with an integrated methyltransferase domain. nih.gov Specifically, the adenylation (A) domain of KtzH activates L-serine, which is then covalently attached to the thiolation (T) domain. The embedded methyltransferase domain subsequently transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of the serine residue. The production of a soluble and active form of the KtzH enzyme requires the co-expression of a partner protein, KtzJ. nih.gov While this system produces the L-enantiomer, it demonstrates a clear biological precedent for the enzymatic O-methylation of serine.

The enzymatic synthesis of the benzyl ester of O-methyl-D-serine is less specifically documented in existing literature. However, general enzymatic methods for the esterification of amino acids are well-established. Lipases, for instance, are known to catalyze the esterification of N-protected amino acids with various alcohols, including benzyl alcohol, in non-aqueous media. Furthermore, studies on the chemoenzymatic polymerization of amino acids have shown that the use of benzyl esters as monomers can enhance the substrate affinity and broaden the substrate specificity of the enzyme catalyst, such as papain. acs.org This suggests the potential for a chemoenzymatic approach where O-methyl-D-serine is first produced and then enzymatically esterified to its benzyl ester.

The following tables summarize the key findings from research into these advanced synthetic methodologies.

Table 1: Chemoenzymatic Synthesis of O-Methyl-D-Serine

| Starting Material | Key Chemical Steps | Enzymatic System | Product | Key Findings | Reference |

| Acrylamide | 1. Bromination2. Etherification3. Ammonolysis to O-methyl-DL-serine amide | α-amino-ε-caprolactam racemase and D-stereospecific amino-acid amidase | O-methyl-D-serine | Enantiopure O-methyl-D-serine was produced with an enantiomeric excess (ee) of >99.8% and a high yield of >98.5% in the final enzymatic step. The total yield from acrylamide was 81.3%. | researchgate.net |

Table 2: Biosynthetic Pathway for O-Methyl-L-Serine

| Organism/System | Key Enzyme | Substrates | Product of Enzymatic Reaction | Key Findings | Reference |

| Kutzneride biosynthesis pathway | KtzH (NRPS with integrated methyltransferase) and KtzJ (partner protein) | L-serine, S-adenosylmethionine (SAM), ATP | O-methyl-L-serine (as part of the peptide backbone) | KtzH activates L-serine and catalyzes its O-methylation. The partner protein KtzJ is essential for the solubility and activity of KtzH. | nih.gov |

Chemical Transformations and Reactivity of O Methyl D Serine Benzyl Ester

Reactions at the Carboxyl Ester Moiety

The benzyl (B1604629) ester group of O-methyl-D-serine benzyl ester is a primary site for chemical modification, undergoing reactions such as hydrolysis and amidation. The reactivity of this group is crucial for its role as a protected form of the carboxylic acid in multi-step syntheses.

Hydrolysis Kinetics and Mechanisms

The cleavage of the benzyl ester to yield the corresponding carboxylic acid, O-methyl-D-serine, can be achieved under both acidic and basic conditions. The mechanisms for these transformations are well-established for esters and are applicable here.

Acid-catalyzed hydrolysis of the benzyl ester is a reversible process that regenerates the carboxylic acid and benzyl alcohol. The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The final steps involve proton transfer and elimination of benzyl alcohol to yield the carboxylic acid. Strong acids such as hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) are typically employed to catalyze this reaction. google.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally faster and more efficient than acid-catalyzed hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and a benzyl alkoxide. The alkoxide subsequently deprotonates the carboxylic acid, forming a carboxylate salt and benzyl alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion. Studies on similar esters show that the rate-determining step in base-catalyzed hydrolysis is often the elimination of the alkoxide group. nih.gov

Table 1: Comparison of Hydrolysis Conditions for Serine Benzyl Esters

| Condition | Catalyst/Reagent | Products | Key Characteristics |

|---|---|---|---|

| Acidic | HCl or TsOH | O-Methyl-D-serine + Benzyl Alcohol | Reversible; requires acid catalyst. |

Amidation and Peptide Coupling Reactions

This compound is a valuable intermediate in peptide synthesis and in the production of pharmaceuticals like Lacosamide. google.comgoogle.com The carboxyl ester can be converted into an amide through reaction with a primary or secondary amine. This transformation is fundamental to forming peptide bonds.

Direct amidation of unactivated esters like benzyl esters can be challenging and often requires catalysts or coupling agents to proceed efficiently. acs.orgresearchgate.net For instance, benzyl esters have been shown to undergo amidation with amino alcohols in the presence of cesium carbonate, with reaction yields as high as 96%. acs.org In the context of synthesizing Lacosamide precursors, related serine esters are reacted with benzylamine. google.comepo.org These reactions often employ coupling agents like propylphosphonic anhydride (B1165640) (T3P®) to activate the carboxyl group for nucleophilic attack by the amine.

A critical consideration in these reactions is the preservation of stereochemical integrity. For amino acid derivatives, racemization can occur, particularly under harsh conditions. For example, in the amidation of N-acetyl-D-serine methyl ester with benzylamine, the reaction temperature plays a crucial role; higher temperatures can lead to a decrease in both yield and chiral purity. nih.gov

Table 2: Representative Amidation Reaction of a Serine Ester Derivative

| Substrate | Amine | Reagents/Catalyst | Product | Yield | Reference |

|---|

Reactions Involving the Amino Functionality

The primary amino group in this compound is a key site of nucleophilic reactivity, allowing for a wide range of chemical modifications and derivatizations. researchgate.net

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with various electrophiles. A common and important reaction is acylation, such as acetylation. In the synthesis of Lacosamide, the amino group of serine derivatives is often acetylated using reagents like acetic anhydride or acetyl chloride. google.comepo.org This reaction typically proceeds via nucleophilic acyl substitution.

The amino group can also be derivatized with other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is common in peptide synthesis. tsijournals.com Derivatization is also a key strategy in analytical chemistry for the chiral resolution and quantification of amino acids. For instance, serine enantiomers can be derivatized with reagents like Mosher's acid chloride to form diastereomeric amides that can be separated and quantified by chromatography. nih.gov Furthermore, the amino group can participate in reductive amination reactions, showcasing its versatility as a nucleophile in the formation of new carbon-nitrogen bonds. mdpi.com

Reactions at the O-Methyl Ether Linkage

The O-methyl ether linkage in this compound is generally stable. However, under specific enzymatic or chemical conditions, this bond can be cleaved.

Enzymatic cleavage of the ether linkage of O-methyl serine has been observed. For instance, an alkyl cysteine lyase from Acacia farnesiana has been shown to catalyze the cleavage of this ether bond. nih.gov While this study was conducted on O-methyl serine, it suggests a potential pathway for the enzymatic transformation of its benzyl ester derivative.

Chemically, the cleavage of aryl methyl ethers can be achieved under metal-free conditions, though this is more common for aryl ethers than the alkyl ether present in this compound. acs.org The development of mild and general methods for the O-arylation of serine derivatives, a related transformation, has been a subject of interest, highlighting the challenges in modifying the hydroxyl group and its ether derivatives. acs.org

Other Derivatization Studies for Serine and its Analogues

The derivatization of serine and its analogues is a broad field of study, driven by the importance of these compounds in peptide synthesis and medicinal chemistry. These studies often focus on the protection of the amino and carboxyl groups, as well as modification of the side chain hydroxyl group.

Side Chain Protection and Modification:

O-alkylation of serine derivatives can also be achieved through various methods, including phase transfer catalysis and photoinduced decarboxylative radical reactions. researchgate.netresearchgate.netacs.org These methods offer ways to introduce a variety of alkyl groups onto the serine side chain, creating a diverse range of analogues.

Derivatization for Analytical Purposes:

Serine and its analogues are often derivatized to facilitate their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). mdpi.commdpi.com For GC-MS analysis, a two-step derivatization involving esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups is common. mdpi.com For HPLC analysis, derivatization with reagents like ortho-phthaldialdehyde (OPA) is used to introduce a chromophore or fluorophore, enabling sensitive detection. mdpi.com Chiral derivatization reagents are also employed to separate and distinguish between D- and L-enantiomers. acs.org

Synthesis of Serine Analogues:

The synthesis of various serine analogues often involves the modification of a protected serine scaffold. For example, O-benzyl-L-serine has been used as a starting material for the synthesis of nonracemic hydroxyglutamic acids. beilstein-journals.org The synthesis of phosphoserine analogues, important in studying cellular signaling, has been achieved through phosphorylation of protected serine derivatives. acs.org

The following table summarizes some of the derivatization strategies for serine and its analogues:

| Derivatization Strategy | Reagents/Conditions | Purpose |

| Side Chain Protection | Benzyl chloride, tert-butyl isobutylene | Protection during peptide synthesis |

| O-Alkylation | Alkyl halides, phase transfer catalyst | Synthesis of O-alkyl serine analogues |

| O-Arylation | Arylboronic acids, Cu(II) catalyst | Synthesis of O-aryl serine analogues |

| GC-MS Derivatization | Methanol (B129727)/HCl, pentafluoropropionic anhydride | Volatilization for GC analysis |

| HPLC Derivatization | Ortho-phthaldialdehyde (OPA) | Introduction of a fluorophore for detection |

| Phosphorylation | POCl₃, base | Synthesis of phosphoserine analogues |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Chiral Building Block

The inherent chirality of O-methyl-D-serine benzyl (B1604629) ester makes it a valuable starting material for the synthesis of enantiomerically pure compounds. The precise spatial arrangement of its functional groups allows for a high degree of stereocontrol in subsequent chemical transformations, a critical aspect in the development of pharmaceuticals where stereoisomers can exhibit vastly different biological activities.

Asymmetric Synthesis of Complex Chiral Molecules

O-methyl-D-serine benzyl ester serves as a foundational element in the asymmetric synthesis of intricate chiral molecules. Its pre-defined stereocenter guides the formation of new chiral centers, ensuring the desired stereochemical outcome in the final product. A notable example is the asymmetric transformation of O-methyl-DL-serine, a racemic mixture, to produce O-methyl-D-serine with a chiral purity exceeding 99.9%. This process, which can be achieved using D-tartaric acid as a resolving agent and salicylaldehyde as a catalyst, underscores the importance of serine derivatives in establishing chirality in a molecule. The resulting highly pure O-methyl-D-serine can then be converted to its benzyl ester for further synthetic manipulations. This ability to efficiently generate a specific stereoisomer is paramount in the synthesis of bioactive molecules where biological function is intrinsically linked to three-dimensional structure.

Design of Functionalized Amino Acid Derivatives

The structure of this compound is amenable to a variety of chemical modifications, making it an excellent scaffold for the design of novel functionalized amino acid derivatives. The benzyl ester and the O-methyl group provide protection to the carboxylic acid and hydroxyl functionalities, respectively, allowing for selective reactions at the amine group. Conversely, the amine can be protected to allow for modifications at the ester. This strategic protection and deprotection enables chemists to introduce a wide array of functional groups, leading to the creation of amino acid derivatives with tailored properties. These derivatives are actively being investigated for their potential as neuroprotective agents and enzyme inhibitors. For instance, derivatives such as N-Benzyl-N-methyl-L-serine and N-Benzyl-O-benzyl-L-serine methyl ester hydrochloride are utilized as building blocks in the synthesis of pharmaceuticals targeting neurological disorders. The unique structures of these derivatives can enhance properties like solubility and bioavailability, making them attractive for the development of new drugs.

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of commercially important APIs. Its structural framework is often embedded within the final drug molecule, making its purity and correct stereochemistry essential for the drug's efficacy and safety.

Intermediacy in Anti-Epileptic Drug Synthesis (e.g., Lacosamide)

O-methyl-D-serine is a crucial precursor in the synthesis of (R)-Lacosamide, an anti-epileptic drug used for the adjunctive treatment of partial-onset seizures. nih.gov Several synthetic routes to Lacosamide utilize O-methyl-D-serine or its derivatives. One common strategy involves the N-acetylation of O-methyl-D-serine, followed by coupling with benzylamine to form the final amide bond. The initial synthesis often starts from D-serine, which is O-methylated and then converted to the benzylamide. The use of O-methyl-D-serine streamlines this process, providing a more direct route to the target molecule. The stereochemical integrity of the D-serine backbone is critical for the anticonvulsant activity of Lacosamide, highlighting the importance of using enantiomerically pure starting materials like O-methyl-D-serine.

| Synthesis Step | Reactants/Reagents | Product | Significance |

| O-Methylation | D-serine, Methylating agent (e.g., Dimethyl sulfate) | O-methyl-D-serine | Introduces the key methoxy (B1213986) group. |

| Esterification | O-methyl-D-serine, Benzyl alcohol | This compound | Protects the carboxylic acid and facilitates subsequent reactions. |

| N-Acetylation | This compound, Acetic anhydride (B1165640) | N-acetyl-O-methyl-D-serine benzyl ester | Introduces the acetyl group found in Lacosamide. |

| Amidation | N-acetyl-O-methyl-D-serine benzyl ester, Benzylamine | (R)-Lacosamide | Forms the final active pharmaceutical ingredient. |

Pathways to Other Therapeutically Relevant Compounds

Beyond Lacosamide, this compound and its analogs are valuable intermediates for the synthesis of other therapeutically relevant compounds. Its structural motif is found in a variety of bioactive molecules. For example, derivatives of N-benzyl-2-acetamidopropionamide, which can be synthesized from serine methyl esters, have been explored for their anticonvulsant activities. Furthermore, research into novel α-amylase inhibitors, which are of interest for managing metabolic conditions, has utilized serine derivatives in their synthesis. chemimpex.com The versatility of the this compound scaffold allows for the exploration of a wide chemical space, paving the way for the discovery of new therapeutic agents for a range of diseases. guidechem.comnih.gov

Application in Peptide Chemistry and Peptidomimetic Development

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with improved properties. This compound, as a protected D-amino acid, finds applications in both peptide synthesis and the development of peptidomimetics.

The use of this compound in peptide synthesis allows for the introduction of a D-amino acid with a modified side chain. The presence of the O-methyl group can impart specific conformational constraints on the peptide backbone and can also influence its interaction with biological targets. Furthermore, the benzyl ester provides a convenient protecting group for the C-terminus during solid-phase or solution-phase peptide synthesis. A concrete example of its application is in the synthesis of a dipeptide, N-Boc-O-benzyl-α-serine-β-leucine-methyl ester, where a derivative of O-benzyl-serine is coupled with another amino acid.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides and small proteins in the laboratory. Developed by Bruce Merrifield, who later received the Nobel Prize for this work, the method involves anchoring the C-terminal amino acid of a desired peptide to an insoluble resin support. peptide.com Subsequent amino acids are then added sequentially. This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. peptide.comluxembourg-bio.com

Within the SPPS framework, compounds like this compound function as protected amino acid derivatives. Protecting groups are essential to prevent unwanted side reactions during the synthesis process. peptide.com In this molecule, the benzyl ester protects the carboxylic acid group, while the O-methyl group protects the hydroxyl group on the serine side chain. The use of such "doubly protected" amino acids is crucial for incorporating modified residues into a growing peptide chain. The choice between different protecting group strategies, such as the Fmoc/tBu or Boc/Bzl methods, depends on the desired peptide's sequence and the required cleavage conditions. luxembourg-bio.comnih.gov

| Protecting Group Strategy | Temporary α-Amino Group Protection | Side-Chain & C-Terminal Protection | Deprotection/Cleavage Condition |

| Fmoc/tBu | Fmoc (Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl) based | Base (e.g., Piperidine) for Fmoc; Strong Acid (e.g., TFA) for final cleavage |

| Boc/Bzl | Boc (tert-Butoxycarbonyl) | Bzl (Benzyl) based | Mild Acid (e.g., TFA) for Boc; Strong Acid (e.g., HF) for final cleavage |

Incorporation of C-Terminal Ester Modifications in Peptides

Modifying the C-terminus of a peptide by converting the natural carboxylic acid to an ester is a common strategy in medicinal chemistry. nih.gov Such modifications can significantly alter a peptide's biological properties. For instance, neutralizing the negative charge of the carboxylate group generally increases the peptide's hydrophobicity, which can enhance its ability to cross cell membranes. nih.govbiosynth.com

C-terminal esters are also valuable in prodrug design, as they can be susceptible to cleavage by endogenous esterase enzymes in the body, releasing the active peptide drug. nih.govbiosynth.com this compound is a precursor that can be used to synthesize peptides with a C-terminal O-methyl-D-serine. The benzyl ester serves as a temporary protecting group during the synthesis on the resin. After the peptide chain is assembled, the benzyl group can be selectively removed during the final cleavage from the resin, leaving the desired methyl ester on the C-terminal serine residue. electronicsandbooks.com This allows for the creation of peptides with specific C-terminal modifications for research and therapeutic development. peptidesynthetics.co.ukgenscript.com

Contributions to Neurochemical Research

The D-serine component of this compound is of significant interest in neuroscience due to its role as a key neuromodulator.

Investigation of Neurotransmitter System Modulation (e.g., NMDA Receptor)

D-serine is recognized as a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a vital component of the glutamatergic neurotransmitter system. nih.govnih.gov For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, which can be either glycine (B1666218) or D-serine. nih.gov In many regions of the brain, D-serine is considered the primary physiological ligand for this co-agonist site. nih.gov The NMDA receptor plays a central role in excitatory neurotransmission and is implicated in numerous brain functions. researchgate.net

Derivatives like this compound serve as important research tools. The benzyl ester modification increases the molecule's lipophilicity, which can potentially improve its ability to cross the blood-brain barrier for in vivo studies. The O-methyl group alters the side chain, allowing researchers to investigate how modifications to the D-serine structure affect its binding affinity and functional activity at the NMDA receptor. By studying how such modified compounds modulate receptor activity, scientists can gain a deeper understanding of the receptor's function and its role in neurological health and disease. tamu.edu

Studies on Synaptic Transmission and Neuroplasticity

The NMDA receptor is fundamental to the processes of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. nih.govyoutube.com This cellular mechanism is widely believed to be the basis for learning and memory. nih.gov As a required co-agonist for NMDA receptor activation, D-serine is intrinsically linked to these processes. frontiersin.orgnih.gov The availability of D-serine at the synapse can therefore act as a gatekeeper for NMDAR-dependent synaptic plasticity. nih.gov

Modified D-serine compounds, including this compound, can be used as pharmacological probes to explore the nuances of synaptic transmission and plasticity. By introducing these molecules into experimental systems, such as brain slice preparations or neuronal cultures, researchers can dissect the specific contributions of NMDA receptor activation to synaptic events. These studies help elucidate the complex signaling pathways that underlie higher cognitive functions and may offer insights into conditions where synaptic plasticity is disrupted. tamu.edufrontiersin.org

Utilization in Enzyme Studies and Biocatalytic Processes

The ester functionalities of this compound make it a useful substrate for studying a class of enzymes known as hydrolases.

Substrate Specificity Analysis in Hydrolase Research

Hydrolases, which include esterases, proteases, and lipases, are enzymes that catalyze the cleavage of chemical bonds by adding water. acsgcipr.org Many of these enzymes exhibit high selectivity for their substrates, a property determined by the three-dimensional shape and chemical environment of the enzyme's active site. Analyzing the substrate specificity of a hydrolase is crucial for understanding its biological function and for harnessing it as a biocatalyst in industrial applications. semanticscholar.org

This compound can be employed as a model substrate to probe the specificity of various hydrolases. Researchers can measure the rate at which an enzyme hydrolyzes the benzyl ester bond and compare it to the hydrolysis rates of other amino acid esters with different side chains or ester groups (e.g., methyl or ethyl esters). nih.govacs.org Such comparative studies reveal which molecular features are preferred by the enzyme's active site. For example, a study using the protease papain found that benzyl esters of amino acids were polymerized more efficiently than their methyl or ethyl ester counterparts, indicating that the benzyl group enhances substrate affinity for that particular enzyme. nih.govacs.org This type of analysis provides valuable information for enzyme engineering and the design of biocatalytic processes. acs.org

Chemoenzymatic Polymerization of Amino Acids

Following extensive research, it has been determined that there is currently no specific scientific literature available on the chemoenzymatic polymerization of "this compound." The principles of chemoenzymatic polymerization have been applied to a variety of other amino acid esters, providing a foundational understanding of the process. This section will discuss the pertinent research findings related to analogous compounds, which could theoretically inform potential future studies on this compound.

Chemoenzymatic polymerization (CEP) is recognized as an environmentally sustainable method for synthesizing polypeptides. It utilizes enzymes as catalysts, typically in aqueous solutions under mild conditions. This approach often circumvents the need for protecting reactive side-chain functional groups, a common requirement in traditional chemical polypeptide synthesis. The fundamental reaction involves the aminolysis of amino acid esters, where proteases catalyze the formation of peptide bonds.

The selection of the ester group at the C-terminus of the amino acid monomer is a critical factor influencing the efficiency of chemoenzymatic polymerization. Studies have demonstrated that various esters, including methyl, ethyl, and benzyl esters, can serve as monomers in CEP. Research on alanine and glycine polymerization using the enzyme papain revealed that the polymerization efficiency of benzyl esters was significantly greater than that of methyl, ethyl, or tert-butyl esters. acs.org The benzyl ester group was found to enhance the substrate affinity and broaden the substrate specificity of the enzyme. acs.org This suggests that a benzyl ester on an O-methyl-D-serine monomer could potentially enhance its reactivity in a similar enzymatic system.

The stereospecificity of the enzyme is another crucial aspect. Most proteases, including papain, exhibit a high degree of stereospecificity, generally favoring L-amino acids over their D-stereoisomer counterparts. This preference can significantly limit the reactivity for D-amino acids. However, research into D-aminopeptidase has shown its ability to polymerize D-alanine esters, indicating that specific enzymes can be utilized for the synthesis of D-polypeptides. The development of engineered proteases may further expand the scope for incorporating D-amino acids with greater efficiency.

Furthermore, research on the chemoenzymatic polymerization of L-serine ethyl ester and L-serine methyl ester using papain has been successful without the need for protecting the hydroxyl group on the side chain. acs.orgnih.gov This is a notable advantage as it simplifies the synthetic process. In these studies, poly(L-serine) was successfully synthesized in an aqueous medium, forming a β-sheet/strand structure. acs.org The reaction conditions, such as pH and monomer concentration, were found to significantly influence the yield and degree of polymerization of the resulting polypeptide. acs.orgnih.gov

While no direct data exists for this compound, the existing body of research provides a framework for how such a monomer might behave in a chemoenzymatic polymerization system. The benzyl ester would likely promote high reactivity, but the D-configuration of the serine would necessitate an enzyme with D-amino acid specificity. The O-methylation of the side chain would prevent any potential side reactions at the hydroxyl group, analogous to the successful polymerization of unprotected serine esters.

The table below summarizes findings from related amino acid esters in chemoenzymatic polymerization, which could serve as a reference for hypothetical studies on this compound.

| Monomer | Enzyme | Key Findings |

| Alanine Benzyl Ester | Papain | High polymerization efficiency compared to methyl or ethyl esters. acs.org |

| Glycine Benzyl Ester | Papain | Benzyl ester group broadened substrate specificity of the enzyme. acs.org |

| L-Serine Ethyl Ester | Papain | Successful polymerization without protection of the hydroxyl side group. acs.orgnih.gov |

| L-Serine Methyl Ester | Papain | Yield and degree of polymerization are dependent on pH and monomer concentration. acs.orgnih.gov |

| D-Alanine Ethyl Ester | D-Aminopeptidase | Demonstrated the feasibility of polymerizing D-amino acid esters with specific enzymes. |

Further research would be required to isolate or engineer an enzyme capable of efficiently polymerizing this compound and to optimize the reaction conditions for producing a polypeptide with desired characteristics.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive confirmation of the molecular structure of O-methyl-D-serine benzyl (B1604629) ester. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum correspond to the specific types of protons and their neighboring environments within the molecule. Similarly, the ¹³C NMR spectrum indicates the number of distinct carbon environments.

For O-methyl-D-serine benzyl ester, the expected signals in the ¹H NMR spectrum include a singlet for the O-methyl protons, multiplets for the serine backbone protons (α-CH and β-CH₂), a characteristic singlet for the benzylic protons of the ester group, and multiplets for the aromatic protons of the benzyl ring. The ¹³C NMR spectrum would correspondingly show distinct signals for the methoxy (B1213986) carbon, the carbonyl carbon of the ester, the carbons of the serine backbone, and the carbons of the benzyl group. nih.gov Two-dimensional NMR techniques can further be used to unequivocally assign these resonances and confirm the connectivity of the molecule. nih.gov

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| O-CH₃ | ~3.3 (singlet) | ~59 |

| α-CH | ~3.5-3.7 (multiplet) | ~55-57 |

| β-CH₂ | ~3.8-4.0 (multiplet) | ~72-74 |

| Benzyl CH₂ | ~5.2 (singlet) | ~67 |

| Aromatic CH | ~7.3-7.4 (multiplet) | ~128-129, ~135 (quaternary) |

| C=O (Ester) | - | ~172 |

Note: The values presented are predictions based on typical chemical shifts for similar functional groups and structures.

Determining the enantiomeric purity is crucial for any chiral compound. While chiral chromatography is a standard method, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a rapid and accurate alternative. nih.gov CSAs are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it This interaction results in a different magnetic environment for each enantiomer, leading to the separation of their corresponding signals in the NMR spectrum. nih.govnih.gov

For amino acid benzyl esters, (R)-Mosher's acid has been effectively used as a CSA. nih.govresearchgate.net When added to a sample of this compound containing its L-enantiomer as an impurity, the CSA would interact differently with each enantiomer. This difference typically results in observable chemical shift non-equivalence for protons near the chiral center, such as the α-proton or the O-methyl protons. nih.govresearchgate.net By integrating the distinct signals for the major (D) and minor (L) enantiomers, the enantiomeric excess (ee) can be accurately quantified. nih.gov

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of chemical analysis, providing powerful methods for separating and quantifying the components of a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry. phenomenex.comnih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govnih.gov

For the separation of serine derivatives and other amino acids, several types of CSPs have proven effective, including crown-ether and polysaccharide-based phases. nih.govmst.educhromatographyonline.com A crown-ether-based CSP, for instance, can resolve D- and L-amino acid enantiomers through stereoselective complexation. chromatographyonline.com The separation of the enantiomers of O-methyl-serine benzyl ester would be achieved by selecting an appropriate CSP and mobile phase, allowing for the baseline resolution of the D- and L-peaks. The relative area of each peak can then be used to determine the enantiomeric purity of the sample with high precision. nih.gov

Mass Spectrometry for Molecular Identification in Synthetic Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis. nist.govscispace.com

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) would be employed. nih.govacs.org These methods typically generate the protonated molecular ion [M+H]⁺, allowing for the unambiguous confirmation of the compound's molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which helps to confirm the elemental composition. nih.gov Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that corresponds to the loss of specific functional groups, such as the benzyl or methoxy moieties. nist.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Monoisotopic Mass | 209.1052 u |

| Predicted [M+H]⁺ Ion | 210.1125 m/z |

Optical Activity Measurements in Chiral Synthesis

The defining characteristic of a chiral molecule is its ability to rotate the plane of plane-polarized light, a property known as optical activity. libretexts.orgpressbooks.pub This property is measured using a polarimeter.

As a chiral molecule, an enantiomerically pure sample of this compound will rotate plane-polarized light. The direction and magnitude of this rotation are characteristic physical properties of the compound. maricopa.edu The measurement is reported as the specific rotation [α], which is standardized for concentration, path length, temperature, and the wavelength of light used (typically the sodium D-line at 589 nm). libretexts.orgpressbooks.pub In the context of chiral synthesis, measuring the specific rotation of the final product and comparing it to a known value for the pure enantiomer serves as a confirmation of the stereochemical identity and an indicator of its enantiomeric purity. maricopa.edu The D-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to its corresponding L-enantiomer. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification in Research

Infrared (IR) spectroscopy is a fundamental analytical technique used in research to identify the functional groups present in a molecule, thereby confirming its structure. For a compound such as this compound, IR spectroscopy provides a distinct spectral fingerprint corresponding to the vibrational frequencies of its specific covalent bonds. By analyzing the absorption bands, researchers can verify the presence of the key structural components: the primary amine, the benzyl ester, the O-methyl ether, and the aromatic ring.

The IR spectrum of this compound is characterized by several key absorption regions. The primary amine (–NH₂) group is identifiable by a pair of medium-intensity bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric N–H stretching vibrations. openstax.orglibretexts.org An N-H bending (scissoring) vibration is also typically observed in the 1650–1580 cm⁻¹ range. orgchemboulder.com

The benzyl ester functional group is one of the most prominent features in the IR spectrum, displaying a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1735 cm⁻¹. The exact position can be influenced by the electronic environment. Additionally, characteristic C–O stretching bands for the ester are expected in the 1300–1000 cm⁻¹ region.

The presence of the O-methyl ether is confirmed by a C–O stretching band within the fingerprint region, generally appearing between 1250 cm⁻¹ and 1000 cm⁻¹. fiveable.melibretexts.org This band, resulting from the C-O-C linkage, can sometimes overlap with other absorptions but is a key indicator of the ether group.

The benzyl group contributes several characteristic signals. Aromatic C–H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.orgorgchemboulder.com In-ring carbon-carbon (C=C) stretching vibrations produce a series of absorptions in the 1600–1400 cm⁻¹ region. openstax.org Furthermore, strong C–H out-of-plane ("oop") bending bands appear in the 900–675 cm⁻¹ range, and their specific pattern can help confirm the substitution pattern of the aromatic ring. orgchemboulder.com

Finally, the aliphatic portions of the molecule, including the methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups, give rise to C–H stretching absorptions in the 3000–2850 cm⁻¹ range. vscht.cz

The following table summarizes the expected characteristic IR absorption bands for this compound, which are crucial for its structural elucidation in a research setting.

Interactive Table 1: Characteristic Infrared Absorptions for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| 3500–3300 | N–H Asymmetric & Symmetric Stretch | Primary Amine (–NH₂) | Medium |

| 3100–3000 | C–H Stretch | Aromatic (Benzyl Ring) | Medium |

| 3000–2850 | C–H Stretch | Alkyl (–CH₃, –CH₂–) | Medium |

| ~1735 | C=O Stretch | Benzyl Ester | Strong |

| 1650–1580 | N–H Bend (Scissoring) | Primary Amine (–NH₂) | Variable |

| 1600–1400 | C=C In-Ring Stretch | Aromatic (Benzyl Ring) | Medium |

| 1300–1000 | C–O Stretch | Ester and Ether | Strong |

| 900–675 | C–H Out-of-Plane Bend | Aromatic (Benzyl Ring) | Strong |

Computational and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. researchgate.net These studies allow researchers to map out potential energy surfaces, identify transition states, and calculate the energetics of reaction pathways, providing a level of detail that is often inaccessible through experimental means alone.

Theoretical studies on reactions involving similar functional groups, such as the nucleophilic addition to activated alkynes or the reactions of benzyl (B1604629) radicals with oxygen, demonstrate the predictive power of these methods. researchgate.netresearchgate.net For O-methyl-D-serine benzyl ester, quantum chemical calculations could be employed to investigate several key processes:

Synthesis and Stability: Calculating the reaction pathway for its synthesis, for instance, via the benzylation of O-methyl-D-serine, could help optimize reaction conditions by identifying the lowest energy pathway and potential side reactions.

Hydrolysis: The energetics of ester hydrolysis under acidic or basic conditions can be modeled to predict the compound's stability and degradation pathways.

Reactivity of Functional Groups: The reactivity of the secondary amine, the hydroxyl group (in the parent serine), and the ester moieties can be computationally assessed. For example, DFT calculations can determine the activation energies for acylation or alkylation at the nitrogen atom.

A typical output from such a study involves calculating the energy barriers (activation energies) for each step in a proposed mechanism. Lower energy barriers indicate kinetically favored pathways.

Table 1: Illustrative Reaction Energetics for a Hypothetical Reaction Step This table represents the type of data generated from quantum chemical studies, based on methodologies described for similar organic reactions. rsc.org

| Reaction Step | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Initial Complex Formation | DFT B3LYP/6-311++G(d,p) | -5.2 | +2.1 |

| Transition State (TS1) | DFT B3LYP/6-311++G(d,p) | +15.8 | +18.5 |

| Intermediate Formation | DFT B3LYP/6-311++G(d,p) | -2.1 | +0.5 |

| Transition State (TS2) | DFT B3LYP/6-311++G(d,p) | +12.4 | +15.0 |

| Product Formation | DFT B3LYP/6-311++G(d,p) | -25.0 | -22.7 |

These theoretical models provide valuable mechanistic insights that can be used to enhance the rational design of synthetic routes and understand the compound's intrinsic chemical behavior. rsc.org

Molecular Modeling of Compound Interactions in Catalytic Systems

Molecular modeling, including docking and molecular dynamics simulations, is essential for visualizing and quantifying how a molecule like this compound interacts with a catalytic environment, such as the active site of an enzyme. Serine derivatives are well-known for their roles as ligands or inhibitors in various enzyme systems, including proteases and transaminases. biorxiv.orgnih.gov

Molecular docking simulations can predict the preferred binding orientation of the compound within a catalytic pocket. These models highlight key intermolecular interactions, such as:

Hydrogen Bonding: The amine and ester carbonyl groups can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to specific amino acid residues.

Hydrophobic Interactions: The benzyl group can engage in favorable hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Studies on serine derivatives as co-catalysts in Diels-Alder reactions, for example, show that their coordination to Lewis acids can significantly boost catalytic activity. nih.gov Molecular modeling can help explain these effects by analyzing the geometry and electronic structure of the resulting metal complexes. In the context of serine proteases, computational models have been used to reveal how the precise positioning of reactants in destabilized conformations contributes to catalysis. biorxiv.org

Table 2: Example of Interaction Energies from a Molecular Docking Simulation This table is a representative example of data obtained from molecular modeling of a ligand within an enzyme active site, based on principles from studies on similar derivatives. nih.gov

| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |

| Asp-102 | Hydrogen Bond (with N-H) | 2.9 | -4.5 |

| His-57 | Hydrogen Bond (with C=O) | 3.1 | -3.2 |

| Trp-215 | π-Stacking (with Benzyl Ring) | 4.5 | -2.8 |

| Val-216 | Hydrophobic | 3.8 | -1.5 |

| Ser-195 | Steric/van der Waals | 3.5 | -0.9 |

Such analyses are critical for understanding the basis of molecular recognition and for designing molecules with enhanced affinity or specific inhibitory activity.

In Silico Approaches for Rational Design of Derivatives

In silico techniques are pivotal in modern drug discovery and materials science for the rational design of novel compounds. researchgate.net Starting from a lead compound like this compound, these methods can predict how structural modifications would affect its biological activity or physicochemical properties, thereby minimizing the need for extensive and costly trial-and-error synthesis.

Key in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. arabjchem.org For derivatives of this compound, a QSAR study might explore how varying substituents on the benzyl ring or changing the ester group influences a specific activity, such as enzyme inhibition. The models can then be used to predict the activity of unsynthesized derivatives.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model based on this compound could be used to screen large virtual libraries for other molecules that fit the model and are therefore likely to be active.

Virtual Screening and Docking: As described previously, molecular docking can be used to screen thousands of virtual derivatives against a biological target to prioritize which compounds to synthesize and test experimentally. nih.gov

For instance, a study on benzylidene derivatives used in silico methods to predict antimicrobial activity and explore structure-activity relationships, revealing that specific acyl chains combined with a sugar moiety had the most potential. mdpi.com Similarly, computational analysis of benzyl vinylogous derivatives helped generate a predictive model for designing more potent inhibitors of a target enzyme. arabjchem.org

Table 3: Hypothetical QSAR Model for a Series of Designed Derivatives This table illustrates the type of data and correlations that can be generated in a QSAR study, based on established methodologies. arabjchem.org

| Derivative | Substituent (on Benzyl Ring) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Predicted Activity (IC₅₀, µM) |

| 1 (Parent) | -H | 2.1 | 0.00 | 15.2 |

| 2 | 4-Cl | 2.8 | +0.23 | 8.5 |

| 3 | 4-OCH₃ | 2.0 | -0.27 | 22.1 |

| 4 | 4-NO₂ | 1.8 | +0.78 | 4.3 |

| 5 | 4-CH₃ | 2.6 | -0.17 | 18.9 |

These computational strategies accelerate the design-build-test cycle, enabling a more efficient and targeted approach to the development of new functional molecules derived from the this compound scaffold.

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Green Synthetic Methods

The synthesis of chiral amino acid esters is fundamental to pharmaceutical and chemical research. researchgate.net However, traditional methods often rely on hazardous solvents and reagents, prompting a shift towards more environmentally benign processes. Future research into the synthesis of O-methyl-D-serine benzyl (B1604629) ester is increasingly focused on green chemistry principles to enhance safety, reduce waste, and improve efficiency. semanticscholar.orgunibo.it

One of the most promising avenues is the expansion of chemoenzymatic methods. Enzymes, such as proteases like papain, function under mild, aqueous conditions and exhibit high stereospecificity, which can eliminate the need for extensive protecting group strategies. Studies on related amino acid esters have demonstrated that enzymes can catalyze polymerization directly in aqueous media without the protection of side-chain functional groups, a significant step forward in atom economy. acs.org For instance, the chemoenzymatic polymerization of L-serine methyl and ethyl esters using papain has been successfully achieved. acs.org Research has also shown that the presence of a benzyl ester group can enhance an enzyme's substrate affinity, potentially allowing for more efficient and controlled reactions. acs.org The development of enzymatic or whole-cell biocatalytic systems for the direct O-methylation and benzylation of D-serine would represent a significant advancement in sustainable synthesis.

Another key area is the replacement of hazardous solvents in conventional synthesis. Historically, the preparation of amino acid benzyl esters often involved the use of benzene (B151609) or carbon tetrachloride to azeotropically remove water. researchgate.net Modern green chemistry approaches advocate for substituting these toxic solvents with safer alternatives. Research has validated the use of cyclohexane (B81311) as an effective and less hazardous water-azeotroping solvent for the one-step preparation of enantiomerically pure amino acid benzyl esters. researchgate.net Applying and optimizing such solvent replacements for the multi-step synthesis of O-methyl-D-serine benzyl ester is a critical goal.

| Method | Traditional Approach | Green/Sustainable Alternative | Rationale for Change |

| Catalysis | Chemical catalysts, often requiring harsh conditions (e.g., strong acids/bases). | Biocatalysis (e.g., enzymes like papain). acs.org | Mild reaction conditions (aqueous media, neutral pH, moderate temperatures), high stereospecificity, reduced byproducts. |

| Solvent Use | Use of hazardous solvents like benzene, carbon tetrachloride, or dichloromethane (B109758) for esterification and water removal. researchgate.net | Replacement with greener solvents such as cyclohexane, ethyl acetate (B1210297), or solvent-free conditions. researchgate.net | Reduced toxicity, improved safety profile, easier waste management. |

| Protecting Groups | Multi-step protection/deprotection of functional groups, leading to lower atom economy. | Enzymatic methods that do not require side-chain protection. acs.org | Fewer reaction steps, reduced chemical waste, increased overall yield and efficiency. |

| Energy Input | Often requires high temperatures (refluxing) for extended periods. | Mild temperature requirements for enzymatic reactions (e.g., 40 °C). acs.org | Lower energy consumption, reduced carbon footprint. |

This table provides a comparative overview of traditional versus green synthetic approaches potentially applicable to this compound, based on principles demonstrated with related compounds.

Exploration of Novel Biological Activities and Pharmacological Targets

D-serine is a crucial co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel involved in synaptic plasticity, learning, and memory. frontiersin.org Hypofunction of the NMDA receptor has been implicated in the pathophysiology of neurological and psychiatric conditions, particularly schizophrenia. frontiersin.orgresearchgate.net Consequently, D-serine and its derivatives are actively investigated as potential therapeutics. researchgate.netchemimpex.com

This compound serves as a valuable scaffold for exploring new pharmacological targets. The O-methylation prevents the side chain from forming hydrogen bonds, while the benzyl ester increases the molecule's lipophilicity. This enhanced lipophilicity could potentially improve its ability to cross the blood-brain barrier, a significant hurdle in the development of neurotherapeutics. While D-serine itself has shown efficacy in some clinical trials for schizophrenia, its poor blood-brain barrier permeability necessitates high doses that can lead to nephrotoxicity. researchgate.net Derivatives like this compound could, in principle, be developed as prodrugs that deliver the active D-serine more efficiently to the central nervous system.

Beyond direct NMDA receptor modulation, a significant future direction is the investigation of other related targets. Serine racemase (SR), the enzyme that synthesizes D-serine from L-serine in the brain, is a prime target. nih.govnih.gov Modulators of SR activity could offer a more nuanced approach to controlling D-serine levels. This compound could be explored as a tool compound in screening assays to identify novel inhibitors or agonists of SR. Molecular docking studies have already revealed that various NMDAR antagonists can bind to SR, suggesting it is a viable alternative target for therapeutic intervention in conditions like chronic pain. nih.gov

| Potential Target | Biological Role & Rationale for Investigation |

| NMDA Receptor | D-serine is a potent co-agonist. The ester and ether modifications on this compound could alter its binding affinity, selectivity for specific NMDA receptor subunits, or pharmacokinetic properties. frontiersin.org |

| Serine Racemase (SR) | This enzyme controls the endogenous synthesis of D-serine. The compound could be investigated as a potential modulator (agonist or antagonist) to regulate D-serine levels, offering an alternative therapeutic strategy. nih.govnih.gov |

| D-amino acid oxidase (DAAO) | This enzyme is responsible for the degradation of D-serine. Inhibiting DAAO is another strategy to increase D-serine levels, and derivatives could be screened for activity against this enzyme. researchgate.net |

| Other Glutamatergic/GABAergic Receptors | The structural modifications may confer affinity for other neurotransmitter receptors. Screening this compound against a panel of central nervous system targets could uncover unexpected biological activities. |

This table outlines potential pharmacological targets for this compound and its derivatives, based on the known neurobiology of D-serine.

Integration into Materials Science and Supramolecular Chemistry

The unique molecular architecture of this compound makes it an attractive building block for the creation of advanced functional materials. Its inherent chirality, amphiphilic character (hydrophilic amino acid core and hydrophobic benzyl group), and potential for hydrogen bonding position it at the intersection of polymer chemistry, biomaterials, and supramolecular assembly.

A significant emerging opportunity lies in its use as a monomer for the synthesis of novel polypeptides and poly(amino ester)s. Polypeptides based on serine, known as poly(serine), have tremendous potential as functional materials due to the utility of the side-chain hydroxyl group. acs.org While the O-methyl group in this specific compound blocks that reactivity, the core structure remains suitable for polymerization. Chemoenzymatic polymerization of serine esters has been shown to produce polypeptides with controlled degrees of polymerization. acs.org Using the enantiomerically pure this compound as a monomer could lead to the creation of stereoregular polymers with predictable secondary structures, such as helices, which are crucial for developing materials with specific optical or catalytic properties.

Furthermore, the principles of supramolecular chemistry can be applied to design self-assembling systems based on this molecule. The self-assembly of molecules is governed by non-covalent interactions like hydrogen bonding and hydrophobic forces. nih.gov Studies on the simpler L-serine methyl ester hydrochloride have shown that individual molecules can self-assemble via strong N—H⋯O hydrogen bonds to form well-defined "supramolecular double tapes." researchgate.net The presence of the bulky benzyl and methyl groups in this compound would alter these packing arrangements, potentially leading to the formation of novel nanostructures such as fibers, gels, or vesicles. These self-assembled materials could find applications in drug delivery, tissue engineering, or as scaffolds for templating other chemical reactions.

| Area of Application | Relevant Molecular Features | Potential Supramolecular Structure |

| Chiral Polymers | D-configuration chiral center, ester linkage for polymerization. | Stereoregular polypeptides with defined secondary structures (e.g., helices). |

| Hydrogels/Organogels | Amphiphilic nature (hydrophilic core, hydrophobic groups), potential for hydrogen bonding. | Self-assembled fibrillar networks capable of entrapping solvent molecules. |

| Functional Surfaces | Reactive amine group (after deprotection), ability to self-assemble. | Monolayers or thin films on surfaces, presenting specific chemical functionalities. |

| Drug Delivery Systems | Amphiphilicity, potential to form micelles or vesicles. | Core-shell nanostructures (e.g., micelles) for encapsulating therapeutic agents. |

This table summarizes the potential applications of this compound in materials science, linking its molecular properties to possible supramolecular outcomes.

Q & A

Q. What are the standard laboratory methods for synthesizing O-methyl-D-serine benzyl ester?

The synthesis typically involves a two-step process: (1) protection of the amino and hydroxyl groups in D-serine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, followed by (2) esterification with benzyl alcohol under acidic conditions. Catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are often used to enhance reaction efficiency. For benzyl ester formation, 2-benzyloxypyridine has been demonstrated as an effective benzylating agent, achieving >85% yield in analogous reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselective esterification and stereochemical integrity.

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to assess purity and molecular weight.